2,6-Difluorotoluene

Atmospheric Chemistry Photochemistry Environmental Fate

2,6-Difluorotoluene (CAS 443-84-5), also known as 1,3-difluoro-2-methylbenzene, is a halogenated aromatic liquid with the molecular formula C7H6F2 and a molecular weight of 128.12 g/mol. This compound features two fluorine atoms in the ortho (2 and positions relative to the methyl group on a toluene ring, a substitution pattern that imparts unique steric and electronic characteristics.

Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol
CAS No. 443-84-5
Cat. No. B1296929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorotoluene
CAS443-84-5
Molecular FormulaC7H6F2
Molecular Weight128.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)F
InChIInChI=1S/C7H6F2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
InChIKeyMZLSNIREOQCDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluorotoluene (CAS 443-84-5): Properties and Commercial Profile


2,6-Difluorotoluene (CAS 443-84-5), also known as 1,3-difluoro-2-methylbenzene, is a halogenated aromatic liquid with the molecular formula C7H6F2 and a molecular weight of 128.12 g/mol . This compound features two fluorine atoms in the ortho (2 and 6) positions relative to the methyl group on a toluene ring, a substitution pattern that imparts unique steric and electronic characteristics [1]. Its commercial availability is typically at 98-99% purity, with a density of 1.129 g/mL at 25°C and a boiling point of 112°C (at 740 mmHg) . It is a highly flammable liquid requiring careful handling and storage .

2,6-Difluorotoluene: Why Regioisomer Substitution Can Compromise Synthetic Outcomes


The position of fluorine substituents on the toluene ring is not a trivial detail; it is a critical determinant of a compound's physical properties, reactivity, and ultimate utility. While isomers like 2,4-difluorotoluene (CAS 452-76-6) and 3,5-difluorotoluene (CAS 117358-51-7) share the same molecular formula, their distinct substitution patterns lead to significant differences in boiling point, density, and, most importantly, chemical behavior [1]. For example, the ortho,ortho-substitution in 2,6-difluorotoluene creates a unique steric environment around the methyl group, affecting its rotational dynamics and the regioselectivity of electrophilic aromatic substitution reactions in ways that its 2,4- or 3,5-substituted counterparts do not [2][3]. Simple substitution of one isomer for another can therefore lead to unexpected reaction kinetics, altered product distributions, or complete synthetic failure.

Quantitative Differentiation: Evidence-Based Selection Guide for 2,6-Difluorotoluene


2,6-Difluorotoluene vs. 2,4-Difluorotoluene: Comparative Photoabsorption Cross-Sections and Photolysis Lifetime

High-resolution vacuum ultraviolet (VUV) photoabsorption measurements in the 4.4-10.8 eV energy range revealed distinct quantitative differences in the absolute cross-sections between 2,6-difluorotoluene and its 2,4-difluorotoluene isomer [1]. These cross-section values were then used to estimate the photolysis lifetimes of the two molecules in the Earth's atmosphere, providing a direct, quantifiable comparison of their environmental stability. The study demonstrates that the regioisomeric substitution pattern directly influences the molecule's interaction with solar radiation and its subsequent breakdown rate [1].

Atmospheric Chemistry Photochemistry Environmental Fate

2,6-Difluorotoluene vs. 2,4-Difluorotoluene: Differentiated Physical Properties for Process Engineering

A comparison of standard physical property data reveals quantifiable differences between 2,6-difluorotoluene and its 2,4-isomer. These differences, while seemingly small, are significant for process design, particularly in separation and purification steps like distillation and liquid-liquid extraction [1].

Process Chemistry Physical Properties Solvent Selection

2,6-Difluorotoluene vs. 3,5-Difluorotoluene: Comparative Internal Methyl Rotation Dynamics

A specialized study resolved the methyl group internal rotation dynamics of both 2,6- and 3,5-difluorotoluene [1]. The research specifically addressed the 'low barrier challenge' of these molecules, which exhibit six-fold symmetry (V6) potentials for internal rotation. The study's findings highlight how the substitution pattern dictates the rotational barrier of the methyl group, a fundamental molecular motion with implications for the compound's thermodynamic properties and its behavior in confined environments or when interacting with other molecules [1].

Physical Organic Chemistry Spectroscopy Molecular Dynamics

2,6-Difluorotoluene: Established Synthetic Route via Halex Fluorination for Industrial Production

A key method for the industrial synthesis of 2,6-difluorotoluene is via a Halex (halogen exchange) fluorination route from 2,6-dichlorotoluene, as described in the primary literature [1]. This process utilizes sulfonyl chloride as a disposable electron-withdrawing group to activate the chlorine atoms for substitution by potassium fluoride. The paper details the challenges and solutions for this specific synthesis, providing a benchmark for process efficiency. In contrast, synthetic routes for other difluorotoluene isomers may not be as well-established or may require different, potentially less efficient, starting materials and conditions, making 2,6-difluorotoluene a more accessible and scalable building block [1].

Synthetic Methodology Process Chemistry Halex Fluorination

2,6-Difluorotoluene: Validated Intermediate for the Commercial Antibiotic Linezolid

2,6-Difluorotoluene is cited as a key and integral intermediate in the synthesis of the important oxazolidinone antibiotic, linezolid . This is a specific, high-value application that is not commonly associated with its regioisomers, such as 2,4- or 3,5-difluorotoluene. The use of 2,6-difluorotoluene in this context is directly tied to the structure of the target molecule, where the 2,6-difluorophenyl moiety is a crucial pharmacophore. While other isomers might be used in different pharmaceutical contexts, the established link to a blockbuster drug like linezolid provides a clear, application-specific differentiator for procurement decisions.

Pharmaceutical Synthesis Medicinal Chemistry Building Block

2,6-Difluorotoluene: Differential Reactivity in Chlorine Atom Reactions Compared to Para-Substituted Isomers

A study on the kinetics and mechanism of chlorine atom reactions with difluorotoluene isomers found that the reaction rate constant is dependent on the substitution pattern [1]. The research specifically observed that isomers with para-substituents (i.e., 3,4-difluorotoluene and 2,4-difluorotoluene) had larger rate constants than the other substituted isomers, which includes 2,6-difluorotoluene [1]. This indicates that 2,6-difluorotoluene is less reactive toward chlorine atoms under these conditions, a quantifiable difference in chemical behavior that stems from the combined inductive, resonance, and steric effects of the ortho,ortho-fluorination pattern.

Reaction Kinetics Physical Organic Chemistry Atmospheric Chemistry

2,6-Difluorotoluene (443-84-5): High-Value Application Scenarios


Pharmaceutical Synthesis: A Key Building Block for the Antibiotic Linezolid

2,6-Difluorotoluene is a validated and integral intermediate in the multi-step synthesis of linezolid, a critically important oxazolidinone antibiotic used to treat serious Gram-positive bacterial infections . The 2,6-difluorophenyl moiety is a key structural component of the drug, and the availability of robust synthetic routes to this building block directly supports the pharmaceutical supply chain. For procurement, this specific application provides a clear, high-value use case that distinguishes it from other difluorotoluene isomers .

Atmospheric Chemistry Research: A Probe for Studying Isomer-Dependent Environmental Fate

The distinct VUV photoabsorption cross-sections and calculated photolysis lifetimes of 2,6-difluorotoluene, when directly compared to its 2,4-isomer, make it a valuable probe for atmospheric chemistry studies . Researchers can use this compound to investigate how subtle changes in molecular structure influence a molecule's interaction with solar radiation and its resulting persistence in the environment. This application stems directly from the head-to-head comparative data, providing a clear scientific justification for selecting this specific isomer for environmental fate modeling .

Process Chemistry and Industrial Synthesis: Leveraging a Well-Established Halex Fluorination Route

The documented industrial synthesis of 2,6-difluorotoluene via Halex fluorination from 2,6-dichlorotoluene provides a proven, scalable pathway for large-scale production . This established methodology, which employs a disposable sulfonyl chloride auxiliary, is a key differentiator for process chemists and engineers focused on cost-effective and reliable manufacturing . The existence of a well-defined synthetic protocol can reduce development time and technical risk, making 2,6-difluorotoluene a more attractive procurement option for industrial applications compared to less-studied isomers .

Fundamental Molecular Dynamics: Investigating Six-Fold Symmetry Rotation

2,6-Difluorotoluene serves as a benchmark molecule for studying six-fold symmetry (V6) internal rotation dynamics of methyl groups, a fundamental challenge in physical chemistry . Its behavior, when directly compared to the 3,5-isomer, provides valuable insights into the influence of substitution pattern on low-barrier rotational motion . This application is critical for refining computational models and interpreting high-resolution spectroscopic data, making it a compound of interest for fundamental research in molecular physics and spectroscopy .

Technical Documentation Hub

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